molecular formula C9H14FN3S B13344583 (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine

(4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine

Cat. No.: B13344583
M. Wt: 215.29 g/mol
InChI Key: CIMFTRHSKXRLOO-UHFFFAOYSA-N
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Description

(4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine is a chemical compound with the molecular formula C 9 H 14 FN 3 S and a molecular weight of 215.29 g/mol [ 1]. It is characterized by a pyrrolidine ring—a feature common in many bioactive molecules—which is substituted with a fluoro group and a methanamine sidechain, and is further functionalized with a 1,3-thiazole methyl group [ 1]. The thiazole ring is a privileged structure in medicinal chemistry due to its aromatic properties and presence in a wide range of therapeutic agents [ 2]. Molecules containing the thiazole moiety have demonstrated diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, and are found in several approved drugs [ 2]. The specific stereochemistry of the compound is critical for its biological activity; the (2S,4S) stereoisomer is identified with the CAS number 1807888-11-4 [ 3], while a closely related analog with a 2-methylthiazol-4-yl group is documented in the Protein Data Bank (PDB) [ 8]. As a building block, this compound's primary research value lies in its potential use in the synthesis of more complex molecules for pharmaceutical R&D and as a key intermediate in exploring structure-activity relationships. The presence of both the primary amine and the thiazole ring makes it a versatile synthon for further chemical modifications, such as nucleophilic substitutions and condensation reactions [ 5]. This compound is intended for research purposes only and is not meant for human or animal consumption [ 1].

Properties

Molecular Formula

C9H14FN3S

Molecular Weight

215.29 g/mol

IUPAC Name

[4-fluoro-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C9H14FN3S/c10-7-3-8(4-11)13(5-7)6-9-12-1-2-14-9/h1-2,7-8H,3-6,11H2

InChI Key

CIMFTRHSKXRLOO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1CN)CC2=NC=CS2)F

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Construction

The pyrrolidine core is typically synthesized via reductive amination or cyclization strategies. A notable approach involves:

  • Step 1 : Reaction of 2-fluoro-6-methylpyridine with sodium periodate under oxidative cleavage to generate an aldehyde intermediate.
  • Step 2 : Reductive amination of the aldehyde with a primary amine (e.g., benzylamine) using sodium cyanoborohydride or similar agents to form the pyrrolidine scaffold.

Key Conditions :

Reaction Step Reagents/Conditions Yield Reference
Aldehyde formation NaIO₄, H₂O/THF, 0°C 75–85%
Reductive amination NaBH₃CN, MeOH, rt 60–70%

Thiazole Moiety Incorporation

The thiazol-2-ylmethyl group is introduced via alkylation or Mitsunobu reaction :

  • Method A : Reaction of the pyrrolidine nitrogen with 2-(chloromethyl)thiazole in the presence of NaH/DMF at 0°C.
  • Method B : Use of Mitsunobu conditions (DIAD, PPh₃) to couple 2-mercaptothiazole with a hydroxymethyl-pyrrolidine precursor.

Optimization Data :

Method Reagents Temperature Yield
A NaH, DMF, 0°C → rt 12 h 65%
B DIAD, PPh₃, THF Reflux 55%

Methanamine Functionalization

The primary amine group is installed via Gabriel synthesis or reductive amination :

  • Gabriel Route :
    • Protection of the pyrrolidine nitrogen with phthalimide using potassium phthalimide in DMF at 150°C.
    • Deprotection with hydrazine hydrate to release the free amine.
  • Reductive Amination : Reaction of a ketone intermediate (e.g., 4-fluoro-piperidinone) with ammonium acetate and NaBH₃CN.

Comparative Efficiency :

Method Advantages Limitations
Gabriel High purity Multi-step
Reductive amination One-pot Lower yield

Stereochemical Control

The (2S,4S) configuration is achieved via chiral resolution or asymmetric synthesis :

  • Use of (R)- or (S)-BINAP ligands in palladium-catalyzed coupling reactions.
  • Enzymatic resolution of racemic intermediates using lipases.

Enantiomeric Excess (ee) :

Strategy ee (%) Reference
BINAP/Pd 92–95
Enzymatic 85–88

Purification and Characterization

Final purification is performed via column chromatography (SiO₂, EtOAc/hexane) or recrystallization (EtOH/H₂O). Characterization includes:

  • ¹H/¹³C NMR : Key signals at δ 4.2 (pyrrolidine CH₂), δ 7.8 (thiazole H).
  • HRMS : Molecular ion peak at m/z 229.32 [M+H]⁺.

Scalability and Industrial Feasibility

  • Cost Drivers : Fluorination reagents (HF-pyridine) and chiral ligands contribute significantly to production costs.
  • Process Optimization : Continuous flow systems for fluorination steps improve safety and yield.

Related Compounds and SAR

Compound Modification Bioactivity
[(2S,4S)-4-Fluoro-1-((2-methylthiazol-4-yl)methyl)pyrrolidin-2-yl]methanamine Methyl substitution on thiazole Enhanced metabolic stability
(4-Fluoro-1-(thiazol-5-ylmethyl)pyrrolidin-2-yl)methanamine Thiazole positional isomer Reduced potency

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

Scientific Applications of (4-Fluoro-1-((1,3-thiazol-2-yl)methyl)pyrrolidin-2-yl)methyl)(methyl)amine

(4-Fluoro-1-((1,3-thiazol-2-yl)methyl)pyrrolidin-2-yl)methyl)(methyl)amine, also known as ({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine, is a synthetic organic molecule with diverse applications in chemistry, biology, medicine, and industry. Its molecular formula is C10H16FN3S and its molecular weight is 229.32 g/mol . The compound's structure includes a fluorine atom, a thiazole ring, and a pyrrolidine moiety, which contribute to its biological activities and interactions with molecular targets.

Synthesis and Production

The synthesis of (4-Fluoro-1-((1,3-thiazol-2-yl)methyl)pyrrolidin-2-yl)methyl)(methyl)amine typically involves multi-step organic reactions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and methylamine. Industrial production likely involves optimizing the synthetic route to maximize yield and minimize costs, potentially including continuous flow reactors and advanced purification techniques.

Chemical Reactions

(4-Fluoro-1-((1,3-thiazol-2-yl)methyl)pyrrolidin-2-yl)methyl)(methyl)amine can undergo various chemical reactions:

  • Oxidation: Forms corresponding sulfoxides or sulfones.
  • Reduction: Modifies the thiazole ring or the pyrrolidine moiety.
  • Substitution: Electrophilic and nucleophilic substitution reactions occur at the fluorine and thiazole sites.

Applications in Scientific Research

(4-Fluoro-1-((1,3-thiazol-2-yl)methyl)pyrrolidin-2-yl)methyl)(methyl)amine is utilized in scientific research across multiple disciplines:

  • Chemistry: It serves as a building block for synthesizing complex molecules.
  • Biology: It is investigated as a bioactive compound with potential antimicrobial and antiviral properties.
  • Medicine: It is explored for potential use in drug development because of its ability to interact with specific biological targets.
  • Industry: It is used in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and thiazolylmethyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

a. Thiazole Substituent Modifications
  • [(2S,4S)-4-Fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine (): Differs in the thiazole substitution (2-methylthiazol-4-ylmethyl vs. thiazol-2-ylmethyl). Demonstrated utility in crystallographic studies of enzyme complexes, suggesting stability in biological environments .
  • N-(4-Chlorobenzyl)-1-(pyridin-3-yl)-N-(thiazol-2-ylmethyl)methanamine (, Compound 20):

    • Replaces the pyrrolidine fluorine with a pyridin-3-yl group and adds a 4-chlorobenzyl substituent.
    • Increased molecular weight (due to aromatic groups) likely reduces solubility compared to the fluorinated analog.
    • Synthesized via Method B (reductive amination), indicating shared synthetic accessibility .
b. Heterocycle Replacement
  • [(2S,4S)-4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride ():
    • Replaces thiazole with a 1,3,4-oxadiazole ring.
    • The oxadiazole’s electron-deficient nature may alter electronic interactions with targets.
    • Dihydrochloride salt form improves aqueous solubility, a critical factor for in vivo applications .

Stereochemical and Functional Group Comparisons

  • Stereochemistry : The (2S,4S) configuration in analogs () is critical for target selectivity, as seen in DHTKD1 enzyme studies . The target compound’s stereochemistry (if similar) would dictate its pharmacological profile.
  • Fluorine vs. Chlorine : Fluorine’s electronegativity and small size enhance metabolic stability and membrane permeability compared to bulkier halogens like chlorine (e.g., , Compound 20) .

Physicochemical Properties

Property Target Compound (C10H16FN3O) [(2S,4S)-4-Fluoro-1-(5-methyl-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine (C9H14FN3O) N-(4-Chlorobenzyl)-1-(pyridin-3-yl)-N-(thiazol-2-ylmethyl)methanamine (C19H19ClN4S)
Molecular Weight 213.25 199.23 370.89
Key Functional Groups Thiazol-2-ylmethyl, F Oxadiazol-2-ylmethyl, F Thiazol-2-ylmethyl, Cl, Pyridin-3-yl
Solubility Moderate (neutral amine) High (dihydrochloride salt) Low (lipophilic substituents)
Bioactivity Potential enzyme modulation Not reported REV-ERBα modulation (inference from )

Biological Activity

(4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

The molecular formula of (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine is C10H16FN3S, with a molecular weight of 229.32 g/mol. The compound features a fluorine atom, a thiazole ring, and a pyrrolidine moiety, contributing to its unique chemical profile.

PropertyValue
Molecular FormulaC10H16FN3S
Molecular Weight229.32 g/mol
IUPAC Name1-[4-fluoro-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine
InChI KeyIQFHUMHLRZEQCV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, while the fluorine atom enhances binding affinity and metabolic stability. The pyrrolidine structure contributes to the compound's three-dimensional conformation, facilitating specific interactions with biological molecules .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine have been studied for their effectiveness against various bacterial strains. A study demonstrated that thiazole-containing compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Antitumor Activity

Thiazole derivatives have also shown promise as antitumor agents. In vitro studies have reported that certain thiazole-based compounds exhibit cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The structure–activity relationship (SAR) analysis revealed that modifications in the thiazole ring significantly influence anticancer activity. For example, the presence of electron-donating groups on the phenyl ring enhances cytotoxic effects .

Case Studies

  • Anticonvulsant Activity : A series of thiazole-integrated pyrrolidine analogues were synthesized and evaluated for anticonvulsant properties. One particular analogue exhibited a median effective dose (ED50) significantly lower than traditional anticonvulsants, indicating its potential as a therapeutic agent .
  • Cytotoxicity Testing : Various thiazole derivatives were tested against multiple cancer cell lines. Compounds with specific substitutions on the thiazole ring displayed IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine, and how is purity ensured?

The compound is synthesized via multi-step organic reactions, starting with functionalization of the pyrrolidine ring followed by introduction of the thiazole moiety. Key steps include fluorination at the 4-position of pyrrolidine and alkylation with a thiazol-2-ylmethyl group. Reaction conditions (e.g., temperature, solvent polarity, and catalyst use) are critical for optimizing yield and stereochemical control . Purity is validated using HPLC (>95%) and NMR (e.g., 1^1H/13^{13}C NMR for structural confirmation and fluorine coupling patterns) .

Q. What structural features contribute to its potential bioactivity?

The compound combines a fluorinated pyrrolidine ring (enhancing metabolic stability and lipophilicity) with a thiazole moiety (implicated in hydrogen bonding and π-π interactions). The primary amine at the pyrrolidin-2-yl position serves as a potential pharmacophore for target engagement, such as enzyme inhibition or receptor modulation .

Advanced Research Questions

Q. How do stereochemical variations impact synthesis and biological activity?

The (2S,4S) stereoisomer (as in ) is often targeted due to its hypothesized enhanced binding affinity. Stereochemical control during fluorination and alkylation steps requires chiral catalysts or resolution techniques (e.g., chiral HPLC). Impurities in stereochemistry can lead to reduced potency or off-target effects, necessitating rigorous X-ray crystallography (via SHELX refinements) or circular dichroism for validation .

Q. What methodologies are used to identify its biological targets?

  • Molecular docking : Predicts interactions with targets like G protein-coupled receptors (GPCRs) or kinases, leveraging the thiazole’s affinity for metal ions in catalytic sites .
  • In vitro assays : Fluorine’s electron-withdrawing effect () is probed using enzyme inhibition assays (e.g., IC50_{50} measurements) or radioligand binding studies.
  • Structure-activity relationship (SAR) : Modifications to the pyrrolidine or thiazole groups are tested to isolate critical pharmacophoric elements .

Q. How should researchers address contradictions in reported data?

  • Fluorine’s role : While associates fluorine with enhanced binding, discrepancies may arise from assay conditions (e.g., pH affecting ionization). Cross-validate using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
  • Synthetic yields : Variations in yields (e.g., 60–85% in vs. 70–90% in ) may stem from solvent purity or catalyst load. Replicate reactions under controlled conditions and report detailed protocols .

Q. What advanced analytical methods resolve dynamic conformational changes?

  • Dynamic NMR : Detects rotameric equilibria in the pyrrolidine ring, influenced by fluorine’s steric and electronic effects .
  • Molecular dynamics simulations : Models flexibility of the thiazol-2-ylmethyl group and its impact on target binding .

Q. How is toxicity evaluated during preclinical development?

  • In vitro cytotoxicity : Screen against HEK-293 or HepG2 cells to assess baseline safety.
  • Metabolic stability : Use liver microsomes to predict clearance rates, noting fluorine’s resistance to oxidative metabolism .
  • Safety pharmacology : Evaluate CNS penetration (e.g., blood-brain barrier assays) given the amine’s potential neuroactivity .

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